(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone
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Overview
Description
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone is a complex organic compound that features a thiazepane ring, a fluorophenyl group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as alkyllithium compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone
- (7-(2-Bromophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone
- (7-(2-Methylphenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone
Uniqueness
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications .
Properties
IUPAC Name |
[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNOS2/c17-13-5-2-1-4-12(13)14-7-8-18(9-11-21-14)16(19)15-6-3-10-20-15/h1-6,10,14H,7-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHMZKNNZOSRPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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